2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

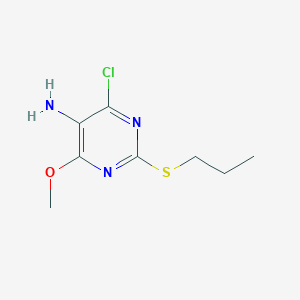

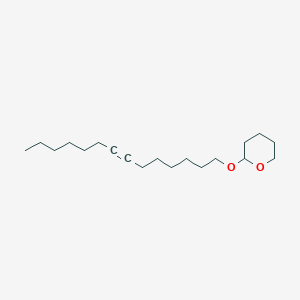

“2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C19H34O2 . It has an average mass of 294.5 g/mol .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an alcohol with Dihydropyran (DHP) in the presence of an acid catalyst . The anion formed by metalation at the acetylenic carbon reacts with a variety of electrophiles .Molecular Structure Analysis

The molecular structure of “2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran” consists of a tetrahydropyran ring with a tetradec-7-yn-1-yloxy group attached to it .Scientific Research Applications

Application in Overcoming Cisplatin Resistance : A compound related to 2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran, specifically 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), showed promising results in overcoming cisplatin resistance in testicular germ cell tumor (TGCT) cell lines. This compound induced programmed cell death with molecular features different from CDDP, suggesting different initial pathways for apoptosis induction (Dietrich et al., 2008).

Kinetics and Mechanism in Pyrolysis : Studies on the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, which are structurally similar to 2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran, provided insights into their thermal stability and reaction mechanisms. These findings are relevant for understanding the behavior of such compounds under high-temperature conditions (Álvarez-Aular et al., 2018).

Synthesis Optimization and Scale-Up : The synthesis of related compounds, like (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol, has been optimized for fine chemical scale-up. Such studies are crucial for industrial applications and the production of these compounds on a larger scale (Donners et al., 2002).

Synthesis of Complex Molecules : The compound has been used in the synthesis of more complex molecules like methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, highlighting its utility in creating diverse chemical structures (Zhang, 2012).

Catalytic Applications : It has also been used in catalytic processes such as the stereospecific formation of tetrahydro- and 3,6-dihydro[2H]pyran rings. This showcases its potential in facilitating chemical reactions, which is a vital aspect of synthetic chemistry (Uenishi et al., 2005).

properties

IUPAC Name |

2-tetradec-7-ynoxyoxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-6,9-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURKZIUZLFYYNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCCCCCCOC1CCCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-Tetradecynyloxy)tetrahydropyran | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.